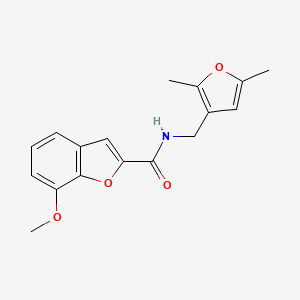

N-((2,5-dimethylfuran-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-[(2,5-dimethylfuran-3-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-10-7-13(11(2)21-10)9-18-17(19)15-8-12-5-4-6-14(20-3)16(12)22-15/h4-8H,9H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIPPQMUFEONLRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CNC(=O)C2=CC3=C(O2)C(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other benzofuran and furan derivatives. Below is a detailed comparison with two analogs from the literature:

Compound A : 3-(2,5-Dimethylfuran-3-yl)-1H-pyrazol-5-ol–ethyl 3-(propan-2-ylidene)carbazate ()

- Core Structure : Pyrazole ring fused to a dimethylfuran group (vs. benzofuran in the target compound).

- Key Features :

- Exhibits a planar pyrazole ring with a 21.07° dihedral angle relative to the dimethylfuran ring, suggesting moderate conformational flexibility .

- Stabilized by O–H···N and N–H···O hydrogen bonds, forming trans-dimers and extended 2D networks.

- Weak π-π and C–H···π interactions contribute to crystal packing .

- Comparison: The target compound lacks a pyrazole ring but shares the dimethylfuran motif. Hydrogen-bonding patterns differ: Compound A relies on pyrazole N–H donors, whereas the target’s carboxamide group may engage in N–H···O interactions.

Compound B : N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide ()

- Core Structure : Benzofuran-2-carboxamide with a 4-methoxybenzyl group and N-methoxy-N-methyl substituents.

- Key Features :

- Comparison :

- Synthesis : Both compounds use carbodiimide-based coupling agents, but the target’s (2,5-dimethylfuran-3-yl)methyl group may require specialized protecting strategies due to furan sensitivity.

- Substituent Effects : Compound B’s 4-methoxybenzyl group increases hydrophobicity, whereas the target’s dimethylfuran-methyl substituent may improve metabolic stability via reduced oxidative metabolism.

Data Tables

Table 2. Physicochemical Properties (Hypothetical Projections*)

| Property | Target Compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Weight (g/mol) | ~355.4 | ~292.3 | ~355.4 |

| logP | ~2.8 (moderate lipophilicity) | ~1.5 | ~3.2 (higher lipophilicity) |

| Hydrogen Bond Acceptors | 5 | 6 | 5 |

*Based on structural analogs and substituent contributions.

Research Implications

- Target vs. Compound A : The benzofuran core in the target may offer superior π-stacking for protein binding compared to Compound A’s pyrazole. However, Compound A’s hydrogen-bonding network could enhance crystalline stability .

- Target vs. Compound B : The dimethylfuran substituent in the target may reduce metabolic oxidation compared to Compound B’s 4-methoxybenzyl group, which is prone to demethylation or hydroxylation .

Q & A

Q. Critical Factors :

- Solvent Choice : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity but may require strict moisture control .

- Catalytic Efficiency : DMAP accelerates coupling but can lead to byproducts if not stoichiometrically balanced .

- Analytical Validation : NMR (1H/13C) and LC-MS are essential to confirm purity (>95%) and structural integrity .

Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Identifies methoxy (δ 3.8–4.0 ppm), furan methyl (δ 2.2–2.5 ppm), and benzofuran aromatic protons (δ 6.5–7.5 ppm) .

- 13C NMR : Confirms carbonyl (δ 160–165 ppm) and quaternary carbons in fused rings .

- X-ray Crystallography : Resolves 3D conformation, including dihedral angles between benzofuran and furan rings (mean deviation: 0.005 Å from planarity) and hydrogen-bonding patterns (e.g., O–H⋯O dimers) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ m/z calculated for C19H19NO4: 326.1386) .

Advanced: How can computational methods predict binding affinity and interaction mechanisms with biological targets?

Methodological Answer:

- Molecular Docking :

- Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. Focus on hydrogen bonds between the methoxy group and catalytic residues (e.g., Ser/Thr in kinases) .

- Free energy scoring (ΔG) estimates binding potency; values < −8 kcal/mol suggest high affinity .

- Molecular Dynamics (MD) Simulations :

- Simulate ligand-target complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability (RMSD < 2 Å) and key interactions (e.g., hydrophobic packing of dimethylfuran with active-site pockets) .

- Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors on benzofuran) to prioritize analogs .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values)?

Methodological Answer:

- Assay Reproducibility :

- Standardize cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO ≤ 0.1%) .

- Target Selectivity Profiling :

- Use kinome-wide screening (e.g., KinomeScan) to identify off-target effects that may skew IC50 values .

- Data Normalization :

- Report activities relative to positive controls (e.g., doxorubicin for cytotoxicity) and account for batch-to-batch compound variability via HPLC purity checks .

Advanced: What structure-activity relationship (SAR) insights guide the optimization of this compound’s pharmacological profile?

Q. SAR Insights :

- Methoxy Group : Enhances solubility and hydrogen bonding but reduces metabolic stability .

- Dimethylfuran : Hydrophobic interactions improve target binding but may increase off-target risks .

Advanced: What strategies improve the pharmacokinetic properties (e.g., bioavailability) of this compound?

Methodological Answer:

- Prodrug Design : Introduce esterase-labile groups (e.g., acetyl on methoxy) to enhance oral absorption .

- Lipinski’s Rule Compliance : Adjust logP (<5) via substituent modification (e.g., replacing methyl with polar groups) .

- In Silico ADMET Prediction : Use tools like SwissADME to optimize parameters (e.g., CYP450 inhibition score < 0.5) .

Advanced: What challenges arise in scaling up synthesis, and how can they be mitigated?

Methodological Answer:

- Batch-to-Batch Variability :

- Implement continuous flow reactors for precise control of reaction parameters (temperature, residence time) .

- Catalyst Recycling : Use immobilized DMAP on silica to reduce waste and cost .

- Byproduct Management : Optimize quenching steps (e.g., aqueous workup pH adjustment) to remove unreacted intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.